molecular formula C8H15NO3 B2745974 Methyl 2-[1-(methoxyamino)cyclobutyl]acetate CAS No. 2193068-00-5

Methyl 2-[1-(methoxyamino)cyclobutyl]acetate

Cat. No.: B2745974
CAS No.: 2193068-00-5
M. Wt: 173.212
InChI Key: ONQGYTLDGLWJLL-UHFFFAOYSA-N
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Description

Methyl 2-[1-(methoxyamino)cyclobutyl]acetate is a synthetic organic compound featuring a cyclobutane ring substituted with a methoxyamino group (-ONHMe) and an acetoxy methyl ester moiety. The compound is catalogued under CAS numbers such as 2193068-00-5 and is commercially available from suppliers like Enamine Ltd and ChemSpecial Ltd .

Properties

IUPAC Name

methyl 2-[1-(methoxyamino)cyclobutyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)6-8(9-12-2)4-3-5-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQGYTLDGLWJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC1)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(methoxyamino)cyclobutyl]acetate typically involves the reaction of cyclobutanone with methoxyamine hydrochloride to form the methoxyamino derivative. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(methoxyamino)cyclobutyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, amines, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-[1-(methoxyamino)cyclobutyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(methoxyamino)cyclobutyl]acetate involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of cycloalkyl acetates with amino or substituted amino groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Size Key Features
Methyl 2-[1-(methoxyamino)cyclobutyl]acetate C₈H₁₃NO₃ (inferred) ~171.2 (calculated) Methoxyamino, methyl ester Cyclobutyl Strain from 4-membered ring; polar O/N groups
Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl C₁₁H₂₂ClNO₂ 235.75 Methylamino, ethyl ester Cyclohexyl HCl salt enhances solubility
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl C₇H₁₄ClNO₂ 187.65 Aminomethyl, methyl ester Cyclopropyl High ring strain; hydrophilic
Methyl 2-(1-aminocyclohexyl)acetate C₉H₁₇NO₂ 171.24 Amino, methyl ester Cyclohexyl Flexible ring; neutral pH in free base form

Key Observations :

  • Ring Strain : The cyclobutyl group introduces moderate strain compared to cyclopropane (higher strain) or cyclohexane (strain-free). This affects reactivity and stability .
  • Substituent Effects: The methoxyamino group (-ONHMe) offers unique hydrogen-bonding capabilities and electronic effects compared to primary amines (e.g., aminomethyl) or secondary amines (e.g., methylamino). This may influence solubility and interaction with biological targets .
  • Ester Group : Methyl esters generally exhibit lower hydrophilicity than ethyl esters, impacting membrane permeability and metabolic stability .

Research Findings and Gaps

  • Ring Size Impact : Cyclopropane derivatives show higher reactivity but lower thermal stability, whereas cyclohexane analogs are more stable but less reactive. Cyclobutane occupies an intermediate position .
  • Knowledge Gaps: Detailed pharmacokinetic data, toxicity profiles, and explicit synthetic protocols for the target compound are absent in the provided evidence.

Biological Activity

Methyl 2-[1-(methoxyamino)cyclobutyl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H23_{23}N\O2_2
  • CAS Number : 2193068-00-5

The compound features a cyclobutyl ring substituted with a methoxyamino group and an acetate moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities, potentially acting against various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.

Antitumor Activity

Preliminary studies suggest that derivatives related to this compound show promise as antitumor agents. The structural similarities to known anticancer compounds indicate potential efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, such as dihydropteroate synthase, which is critical for folic acid synthesis in bacteria.
  • Receptor Interaction : The methoxyamino group may facilitate binding to specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The compound demonstrated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ciprofloxacin32

This data suggests that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced significant apoptosis in breast cancer cells, with IC50 values in the low micromolar range.

Cell Line IC50 (µM) Control (DMSO) IC50 (µM)
MCF-75.0Doxorubicin0.5
HeLa7.5Cisplatin10

These findings highlight the potential of this compound as an anticancer agent .

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